molecular formula C9H13N3O B3248883 (S)-2-Amino-N-pyridin-2-ylmethyl-propionamide CAS No. 190122-99-7

(S)-2-Amino-N-pyridin-2-ylmethyl-propionamide

Cat. No. B3248883
CAS RN: 190122-99-7
M. Wt: 179.22 g/mol
InChI Key: IKOUXGMVYDTHPG-ZETCQYMHSA-N
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Description

(S)-2-Amino-N-pyridin-2-ylmethyl-propionamide, also known as AMPA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

(S)-2-Amino-N-pyridin-2-ylmethyl-propionamide acts as an agonist of the this compound receptor, a subtype of glutamate receptor that is widely distributed throughout the central nervous system. When this compound binds to the receptor, it causes the influx of positively charged ions, leading to the depolarization of the neuron and the initiation of an action potential.
Biochemical and Physiological Effects
The activation of this compound receptors by this compound leads to various biochemical and physiological effects, including increased synaptic transmission, enhanced synaptic plasticity, and the modulation of neuronal excitability. These effects have been implicated in learning and memory processes, as well as in the development and maintenance of various neurological disorders.

Advantages and Limitations for Lab Experiments

(S)-2-Amino-N-pyridin-2-ylmethyl-propionamide has several advantages as a research tool, including its high potency and selectivity for this compound receptors, as well as its ability to cross the blood-brain barrier. However, its use is limited by its short half-life and its potential toxicity at high concentrations.

Future Directions

May include the development of more potent and selective (S)-2-Amino-N-pyridin-2-ylmethyl-propionamide receptor agonists, as well as the investigation of the role of this compound receptors in other physiological processes. Additionally, the use of this compound in drug discovery may lead to the identification of novel therapeutic targets and the development of new treatments for neurological disorders.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to selectively activate this compound receptors in the brain has led to its use in studies related to neurophysiology, neuropharmacology, and drug discovery. While its use is limited by its potential toxicity at high concentrations, ongoing research may lead to the development of more potent and selective this compound receptor agonists and the identification of novel therapeutic targets for neurological disorders.

Scientific Research Applications

(S)-2-Amino-N-pyridin-2-ylmethyl-propionamide has been widely used in scientific research due to its ability to selectively activate this compound receptors in the brain. This has led to its use in studies related to neurophysiology, neuropharmacology, and drug discovery. This compound has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

(2S)-2-amino-N-(pyridin-2-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-7(10)9(13)12-6-8-4-2-3-5-11-8/h2-5,7H,6,10H2,1H3,(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOUXGMVYDTHPG-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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